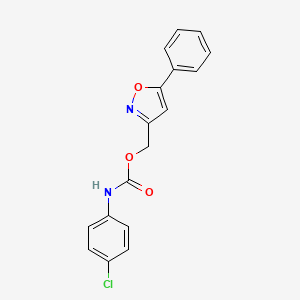

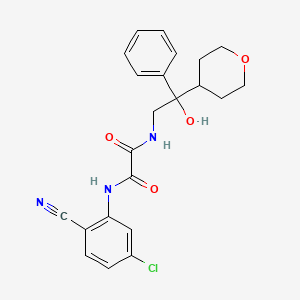

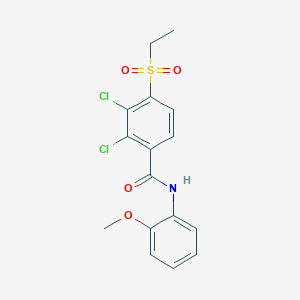

(4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various strategies. For instance, the synthesis of thiophene derivatives, a component of the requested compound, involves heterocyclization of various substrates . Another study designed and synthesized a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a thiophene ring, a piperazine ring, and an azetidine ring . The compound’s structure has been verified as part of the Chemical Structure Validation project .Mechanism of Action

Target of Action

The primary targets of (4-(2-Chlorophenyl)piperazin-1-yl)(1-(thiophene-2-carbonyl)azetidin-3-yl)methanone are likely to be specific receptors or enzymes involved in critical biochemical pathways. Based on the structure, it may interact with monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . MAGL is responsible for the hydrolysis of 2-arachidonoylglycerol (2-AG), an endocannabinoid involved in various physiological processes including pain modulation, appetite, and immune response.

Mode of Action

The compound likely acts as an inhibitor of MAGL, binding to the enzyme’s active site and preventing the hydrolysis of 2-AG . This inhibition increases the levels of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2). The increased activation of these receptors can lead to various physiological effects such as analgesia, anti-inflammatory responses, and neuroprotection.

Biochemical Pathways

By inhibiting MAGL, the compound affects the endocannabinoid signaling pathway. The elevated levels of 2-AG result in prolonged activation of CB1 and CB2 receptors . This can modulate several downstream pathways, including those involved in pain perception, inflammation, and neuronal protection. The compound’s action may also influence other pathways indirectly through the modulation of neurotransmitter release and immune cell activity.

Pharmacokinetics

The pharmacokinetics of this compound would include its absorption, distribution, metabolism, and excretion (ADME) properties. Given its structure, the compound is likely to be lipophilic, facilitating its absorption through cell membranes. It may undergo hepatic metabolism, possibly involving cytochrome P450 enzymes, and be excreted primarily via the renal route . The bioavailability of the compound would depend on its solubility, stability, and the efficiency of its metabolic pathways.

Result of Action

At the molecular level, the inhibition of MAGL by the compound leads to increased levels of 2-AG, enhancing cannabinoid receptor signaling . This can result in various cellular effects such as reduced inflammation, decreased pain sensation, and neuroprotection. At the cellular level, these effects can translate into therapeutic benefits for conditions like chronic pain, neurodegenerative diseases, and inflammatory disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biochemical entities can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by the acidic or basic conditions of different bodily compartments. Additionally, interactions with other drugs or endogenous molecules could impact its binding affinity to MAGL and its overall pharmacological profile .

This comprehensive overview highlights the potential of this compound as a therapeutic agent, particularly through its modulation of the endocannabinoid system.

: Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors.

Properties

IUPAC Name |

[4-(2-chlorophenyl)piperazin-1-yl]-[1-(thiophene-2-carbonyl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S/c20-15-4-1-2-5-16(15)21-7-9-22(10-8-21)18(24)14-12-23(13-14)19(25)17-6-3-11-26-17/h1-6,11,14H,7-10,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUYPVHNADZNIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2Cl)C(=O)C3CN(C3)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-1-[Cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol](/img/structure/B2388134.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2388139.png)

![N-(4-fluoro-2-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2388148.png)

![8-methoxy-3-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2388154.png)